
5-(4-(1-Hydroxypropyl)-2,5-dimethylphenoxy)-2,2-dimethylpentanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(4-(1-Hydroxypropyl)-2,5-dimethylphenoxy)-2,2-dimethylpentanoic acid is a complex organic compound with a unique structure that includes a hydroxypropyl group, dimethylphenoxy group, and a dimethylpentanoic acid moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-(1-Hydroxypropyl)-2,5-dimethylphenoxy)-2,2-dimethylpentanoic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Preparation of 4-(1-Hydroxypropyl)-2,5-dimethylphenol: This intermediate can be synthesized by the alkylation of 2,5-dimethylphenol with 1-bromopropane in the presence of a base such as potassium carbonate.
Formation of this compound: The intermediate is then reacted with 2,2-dimethylpentanoic acid chloride in the presence of a base like triethylamine to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. Catalysts and solvents are carefully selected to enhance reaction efficiency and minimize by-products.
化学反応の分析
Types of Reactions
5-(4-(1-Hydroxypropyl)-2,5-dimethylphenoxy)-2,2-dimethylpentanoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxypropyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The compound can be reduced to form alcohols or alkanes.
Substitution: The phenoxy group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of brominated or nitrated derivatives.
科学的研究の応用
5-(4-(1-Hydroxypropyl)-2,5-dimethylphenoxy)-2,2-dimethylpentanoic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 5-(4-(1-Hydroxypropyl)-2,5-dimethylphenoxy)-2,2-dimethylpentanoic acid involves its interaction with specific molecular targets and pathways. The hydroxypropyl group may interact with enzymes or receptors, leading to modulation of biological processes. The phenoxy group can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s activity.
類似化合物との比較
Similar Compounds
4-(1-Hydroxypropyl)-2,5-dimethylphenol: Shares the hydroxypropyl and dimethylphenol moieties but lacks the dimethylpentanoic acid group.
2,2-Dimethylpentanoic acid: Contains the dimethylpentanoic acid moiety but lacks the hydroxypropyl and phenoxy groups.
Uniqueness
5-(4-(1-Hydroxypropyl)-2,5-dimethylphenoxy)-2,2-dimethylpentanoic acid is unique due to its combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry.
特性
分子式 |
C18H28O4 |
|---|---|
分子量 |
308.4 g/mol |
IUPAC名 |
5-[4-(1-hydroxypropyl)-2,5-dimethylphenoxy]-2,2-dimethylpentanoic acid |
InChI |
InChI=1S/C18H28O4/c1-6-15(19)14-10-13(3)16(11-12(14)2)22-9-7-8-18(4,5)17(20)21/h10-11,15,19H,6-9H2,1-5H3,(H,20,21) |
InChIキー |
ZKJRQVLXMARPAM-UHFFFAOYSA-N |
正規SMILES |
CCC(C1=C(C=C(C(=C1)C)OCCCC(C)(C)C(=O)O)C)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


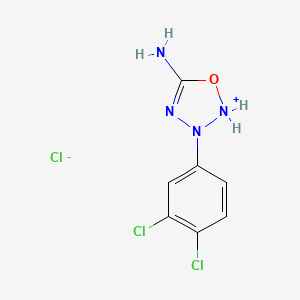

![(1S,3S,4S,14R,17Z,20S)-3,9,25-trihydroxy-4,11,16,16,20,27-hexamethyl-5,21-dioxapentacyclo[18.9.0.04,14.06,12.022,28]nonacosa-6,9,11,17,22,25,27-heptaene-8,24-dione](/img/structure/B12338408.png)
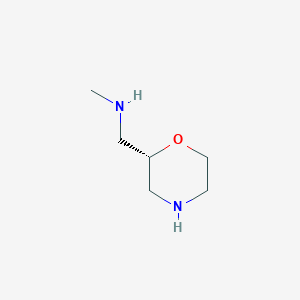
![7-Bromo-8-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B12338416.png)
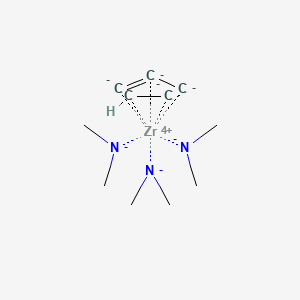
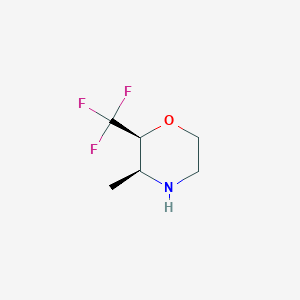
![(E)-but-2-enedioic acid;4-methyl-2-[4-(4-pyrimidin-2-ylpiperazin-1-yl)butyl]-1,2,4-triazinane-3,5-dione](/img/structure/B12338446.png)
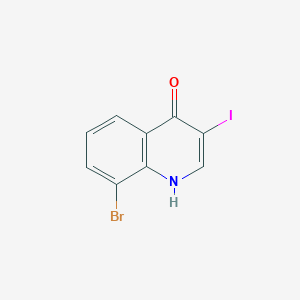

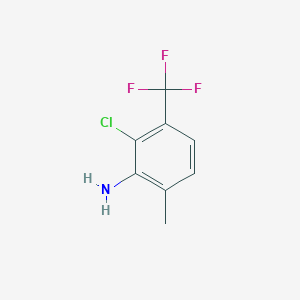
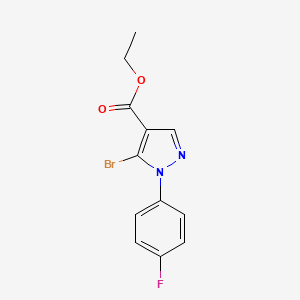
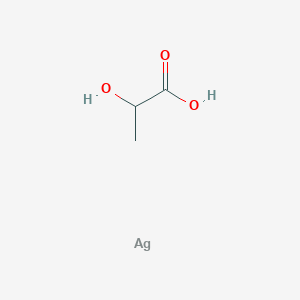
![(1S,8R,10R,15S,29R)-9,30-dioxa-11,25-diazapentacyclo[20.6.2.28,11.010,15.025,29]dotriacontane](/img/structure/B12338493.png)
